molecular formula C12H11Cl2N3O2S B11177435 2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11177435
M. Wt: 332.2 g/mol
InChI Key: YNRSAYCOWRGNAN-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-(ethoxymethyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in cells. The thiadiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial or anticancer effects. The compound may also interfere with DNA synthesis and repair, contributing to its cytotoxic properties . The exact molecular pathways and targets are still under investigation, but studies suggest that the compound can modulate multiple signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

Uniqueness: 2,4-Dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its thiadiazole ring, which imparts specific electronic and steric properties. This uniqueness contributes to its diverse biological activities and potential as a versatile lead compound in drug discovery .

Properties

Molecular Formula

C12H11Cl2N3O2S

Molecular Weight

332.2 g/mol

IUPAC Name

2,4-dichloro-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-19-6-10-16-17-12(20-10)15-11(18)8-4-3-7(13)5-9(8)14/h3-5H,2,6H2,1H3,(H,15,17,18)

InChI Key

YNRSAYCOWRGNAN-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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